molecular formula C44H58BNO2 B13751353 N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate

N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate

Cat. No.: B13751353
M. Wt: 643.7 g/mol
InChI Key: FSGFFBHNHRVHID-UHFFFAOYSA-N
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Description

N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate is a complex organic compound that features a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate typically involves the acylation of benzo[b]furan derivatives. The process begins with the preparation of 2-acetylbenzo[b]furan, which is achieved by reacting salicylaldehyde with chloroacetone in the presence of potassium carbonate . The resulting 2-acetylbenzo[b]furan is then subjected to further reactions to introduce the tributylammonium and butyltriphenylborate groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carbonyl group in the benzofuran ring yields a secondary alcohol derivative .

Scientific Research Applications

N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzofuran core can interact with biological macromolecules, potentially affecting their function and activity . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate is unique due to its combination of a benzofuran core with tributylammonium and butyltriphenylborate groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C44H58BNO2

Molecular Weight

643.7 g/mol

IUPAC Name

[2-(1-benzofuran-2-yl)-2-oxoethyl]-tributylazanium;butyl(triphenyl)boranuide

InChI

InChI=1S/C22H24B.C22H34NO2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-4-7-14-23(15-8-5-2,16-9-6-3)18-20(24)22-17-19-12-10-11-13-21(19)25-22/h4-18H,2-3,19H2,1H3;10-13,17H,4-9,14-16,18H2,1-3H3/q-1;+1

InChI Key

FSGFFBHNHRVHID-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

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